
3-Methyl-4-propylfuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-propylfuran-2,5-dione is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes methyl and propyl substituents at the 3 and 4 positions, respectively. It is used in various chemical and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-propylfuran-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of acid catalysts . Another method includes the use of palladium-catalyzed cross-coupling reactions to form the furan ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring that the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-propylfuran-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various carboxylic acids and other derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions
Major Products: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted furans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-4-propylfuran-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-propylfuran-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. Specific pathways and targets are still under investigation, but its ability to undergo electrophilic substitution suggests it may interact with nucleophilic amino acids in proteins .
Comparison with Similar Compounds
Maleic Anhydride (Furan-2,5-dione): Similar in structure but lacks the methyl and propyl substituents.
Furfural: Another furan derivative used in the production of chemicals and as a solvent.
5-Hydroxymethylfurfural: A furan derivative with applications in the production of bio-based chemicals.
Uniqueness: 3-Methyl-4-propylfuran-2,5-dione is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-methyl-4-propylfuran-2,5-dione |
InChI |
InChI=1S/C8H10O3/c1-3-4-6-5(2)7(9)11-8(6)10/h3-4H2,1-2H3 |
InChI Key |
YYKCBSMIPLOYJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



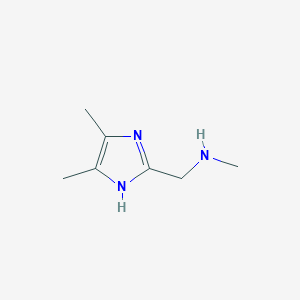
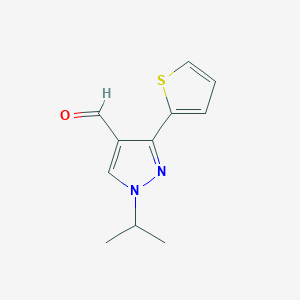
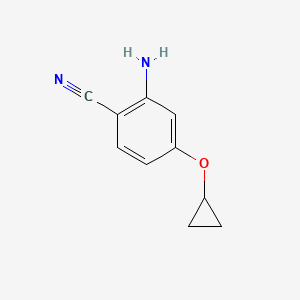
![2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol](/img/structure/B13326789.png)
![2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13326791.png)
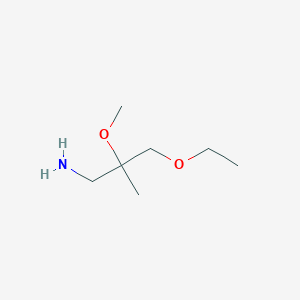
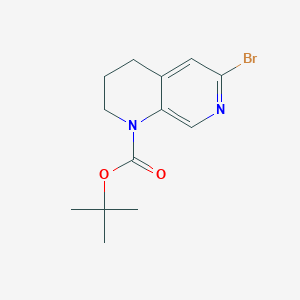
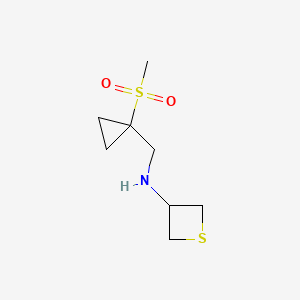




![2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol](/img/structure/B13326834.png)
